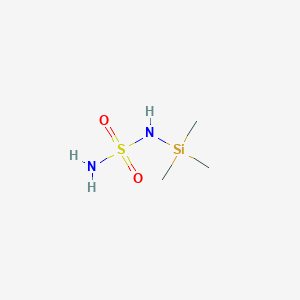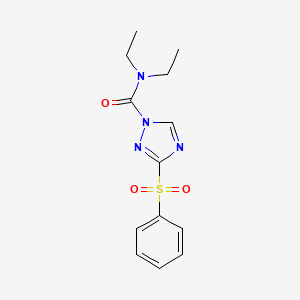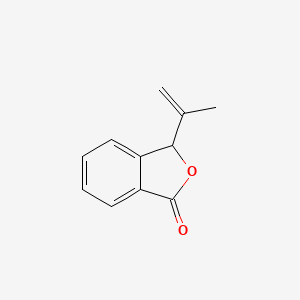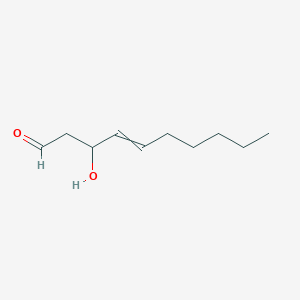![molecular formula C16H18O4 B14295899 4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol CAS No. 119189-33-2](/img/structure/B14295899.png)
4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol is an organic compound that belongs to the class of phenols It consists of a benzene ring substituted with two hydroxyl groups and a butyl chain attached to another benzene ring with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dihydroxybenzaldehyde and 4-bromobutylbenzene.
Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 2,5-dihydroxybenzaldehyde with 4-bromobutylbenzene in the presence of a base like potassium carbonate.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, leading to potential anticancer effects by inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the butyl chain.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but with hydroxyl groups in different positions.
Resorcinol (1,3-dihydroxybenzene): Similar structure but with hydroxyl groups in different positions.
Uniqueness
4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol is unique due to the presence of both a butyl chain and multiple hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler phenolic compounds.
Eigenschaften
CAS-Nummer |
119189-33-2 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
4-[4-(2,5-dihydroxyphenyl)butyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18O4/c17-13-6-8-14(18)12(10-13)4-2-1-3-11-5-7-15(19)16(20)9-11/h5-10,17-20H,1-4H2 |
InChI-Schlüssel |
CFYCDPJGGRQIRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCCCC2=C(C=CC(=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


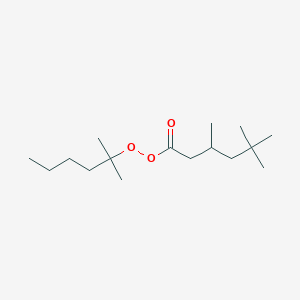

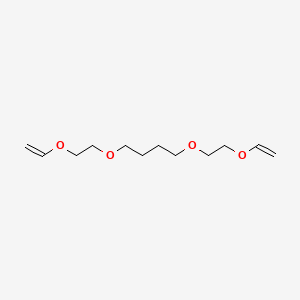
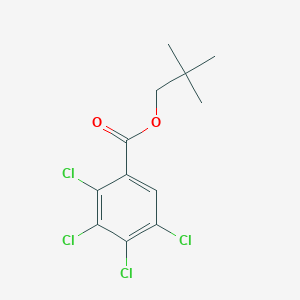
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
